Trimethyl(1,3-thiazol-4-yl)silane

Description

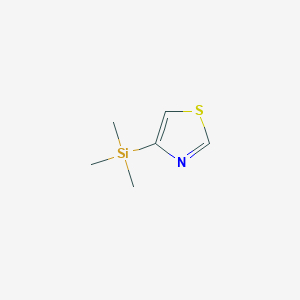

Trimethyl(1,3-thiazol-4-yl)silane is an organosilicon compound featuring a thiazole (a sulfur- and nitrogen-containing heterocycle) attached to a trimethylsilyl group. Organosilicon compounds with aromatic or heterocyclic substituents are often utilized in catalysis, polymer chemistry, and drug design.

Properties

IUPAC Name |

trimethyl(1,3-thiazol-4-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NSSi/c1-9(2,3)6-4-8-5-7-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJYDVZTTQTUPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation at the Thiazole 4-Position

A critical step involves introducing a leaving group (e.g., bromide) at the thiazole’s 4-position. This is typically achieved via electrophilic substitution or metal-catalyzed halogenation. For example:

-

Bromination : Treatment of 1,3-thiazole with bromine in acetic acid yields 4-bromo-1,3-thiazole, though conditions must be optimized to avoid over-halogenation.

-

Lithiation-Halogenation : Directed ortho-metalation using n-butyllithium followed by quenching with bromine provides regioselective access to 4-bromothiazole.

Functional Group Interconversion

The halogenated thiazole can undergo nucleophilic substitution. Patent WO2016132378A2 demonstrates the use of alkyl/aryl haloformates to functionalize thiazole derivatives, a strategy that could be repurposed for silylation.

The introduction of the trimethylsilyl group at the 4-position of thiazole requires selective silylation. Two primary methods emerge from the literature:

Nucleophilic Substitution with Trimethylsilyl Reagents

Hexamethyldisilazane (HMDS) is a widely used silylating agent, as evidenced by its role in trimethylsilanol synthesis (CN111808129A). For thiazole systems:

-

Reaction Conditions :

-

Mechanism : The bromide is displaced by a trimethylsilyl group via an SN2 pathway, with acetic acid protonating the intermediate amide.

Example Protocol

| Step | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 4-Bromo-1,3-thiazole | Hexane | 65 | 2.5 | 78 |

| 2 | HMDS | Glacial Acetic Acid | 65 | 2.5 | - |

Grignard-Based Silylation

An alternative approach involves generating a thiazolyl Grignard reagent:

-

Lithiation : Treat 4-bromo-1,3-thiazole with magnesium in tetrahydrofuran (THF).

-

Quenching : Add trimethylsilyl chloride (TMSCl) to form the desired silane.

Optimization of Reaction Parameters

Solvent Selection

Patent WO2016132378A2 highlights the use of dichloromethane and hexane/heptane for phase separation during workup. Polar aprotic solvents (e.g., THF) enhance nucleophilicity in silylation reactions, while non-polar solvents improve silane stability.

Temperature and Time

The CN111808129A patent demonstrates that reactions at 60–70°C for 2–3 hours maximize yields while minimizing side reactions. Elevated temperatures (>80°C) risk thiazole ring degradation.

Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Trimethyl(1,3-thiazol-4-yl)silane can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are typical.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Substitution: Various substituted thiazole derivatives.

Coupling Reactions: Complex organic molecules with extended conjugation or functional diversity.

Scientific Research Applications

Trimethyl(1,3-thiazol-4-yl)silane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Materials Science:

Biological Studies: The thiazole ring is a common motif in biologically active compounds, making this compound useful in medicinal chemistry for drug development

Mechanism of Action

The mechanism of action of Trimethyl(1,3-thiazol-4-yl)silane in biological systems is not well-documented. compounds containing thiazole rings are known to interact with various biological targets, including enzymes and receptors. The trimethylsilyl group can enhance the lipophilicity of the molecule, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Trimethyl(1,3-thiazol-4-yl)silane to analogous trimethylsilane derivatives based on substituent effects, physicochemical properties, and applications.

Substituent Diversity and Reactivity

Trimethylsilyl Chloride (Cl substituent)

- CAS No.: 75-77-4

- Molecular Formula : C₃H₉ClSi

- Molecular Weight : 108.64

- Properties : Highly reactive silylating agent used to protect alcohols and amines. Reacts violently with water, releasing HCl. Corrosive and requires careful handling .

- Applications : Laboratory and industrial synthesis of silicon-based intermediates.

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (Boron-containing substituent)

- CAS No.: 159087-46-4

- Molecular Formula : C₁₁H₂₁BO₂Si

- Molecular Weight : 224.18

- Properties: Features a bulky dioxaborolane-ethynyl group. Synthesized via Sonogashira coupling, with high yields (up to 92%) under optimized conditions. Lower solubility due to steric hindrance .

- Applications : Intermediate in Suzuki-Miyaura cross-coupling reactions for boron-containing polymers or pharmaceuticals.

Trimethylsilane (No substituent)

- CAS No.: 993-07-7

- Molecular Formula : C₃H₁₀Si

- Molecular Weight : 74.2

- Properties : Flammable gas with low reactivity. Requires storage in ventilated areas to prevent ignition .

- Applications : Precursor in semiconductor manufacturing and plasma-enhanced chemical vapor deposition (PECVD).

Lead-Containing Silanes (e.g., Trimethyl(triphenylplumbylmethyl)silane)

- CAS No.: 95456-32-9

- Primarily used in niche materials research.

- Applications : Specialized catalysts or conductive materials.

Perfluorinated Silanes (e.g., Triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane)

- CAS No.: 85877-79-8

- Properties : Hydrophobic and chemically inert due to fluorocarbon chains. High thermal stability.

- Applications : Water-repellent coatings and surface modifiers.

Physicochemical Properties and Trends

| Compound Name | Substituent Type | Molecular Weight | Reactivity | Stability | Key Applications |

|---|---|---|---|---|---|

| This compound* | Heterocyclic (thiazole) | ~165 (estimated) | Moderate | High (aromatic) | Drug design, catalysis |

| Trimethylsilyl Chloride | Halogen (Cl) | 108.64 | High | Low (hydrolyzes) | Silylation, synthesis |

| Trimethyl((dioxaborolane)ethynyl)silane | Boron-ethynyl | 224.18 | Moderate | High (steric bulk) | Cross-coupling reactions |

| Trimethylsilane | None | 74.2 | Low | High | Semiconductor manufacturing |

| Lead-containing silanes | Heavy metal (Pb) | Varies | Low | Moderate | Materials science |

| Perfluorinated silanes | Fluorocarbon | Varies | Low | Very high | Hydrophobic coatings |

*Estimated properties based on structural analogs.

Biological Activity

Trimethyl(1,3-thiazol-4-yl)silane is a silane compound that incorporates a thiazole ring, which is known for its diverse biological activities. Thiazole derivatives have been studied extensively for their potential in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. This article aims to summarize the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data.

Structure and Properties

This compound has the following chemical structure:

The presence of the thiazole ring contributes to its biological activity through various mechanisms, including interaction with cellular receptors and enzymes.

Anti-inflammatory Effects

Thiazole derivatives have shown anti-inflammatory properties in various models. For instance, compounds derived from 2-amino thiazoles were tested for their ability to inhibit pro-inflammatory cytokines and exhibited promising results in reducing inflammation in animal models . The mechanism often involves the inhibition of pathways related to cyclooxygenase (COX) enzymes.

Anticancer Potential

The anticancer activity of thiazole derivatives is well-documented. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation. A study highlighted that certain thiazole-based compounds inhibited CDK2/cyclin complexes, which are crucial for cell cycle regulation . This suggests that this compound may also possess anticancer properties through similar mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of thiazole derivatives. Modifications at various positions on the thiazole ring can significantly influence the compound's potency and selectivity. For instance:

| Compound | Modification | IC50 Value (µM) | Activity |

|---|---|---|---|

| Cpd 1 | Methyl at N2 | 2.28 | Antimicrobial |

| Cpd 2 | Acetamide at C5 | 46.8 | Reduced Activity |

| Cpd 3 | Trifluoromethyl at C6 | 21.0 | Moderate Activity |

This table illustrates how specific modifications can enhance or diminish biological activity.

Case Studies

- Antitubercular Activity : A series of thiazole derivatives were synthesized and tested for their antitubercular properties. The most active compounds showed low toxicity and high efficacy against both drug-susceptible and drug-resistant strains of M. tuberculosis, indicating a promising lead for further development .

- Anti-inflammatory Studies : In vivo studies demonstrated that thiazole-based compounds significantly reduced carrageenan-induced edema in rat models, showcasing their potential as anti-inflammatory agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.